molecular formula C13H21N5O5 B12846619 n2,n2,n7-Trimethylguanosine

n2,n2,n7-Trimethylguanosine

Cat. No.: B12846619
M. Wt: 327.34 g/mol
InChI Key: JUBUPYACMNURIO-WOUKDFQISA-N
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Description

N2,N2,N7-Trimethylguanosine is a modified nucleoside with the molecular formula C13H20N5O5+. It is a derivative of guanosine, where three methyl groups are added to the nitrogen atoms at positions 2 and 7 of the guanine base. This compound is significant in the field of biochemistry and molecular biology due to its role in RNA processing and regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7-Trimethylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N2,N2,N7-Trimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N2,N2,N7-trimethylguanine, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

N2,N2,N7-Trimethylguanosine has a wide range of applications in scientific research:

Mechanism of Action

N2,N2,N7-Trimethylguanosine exerts its effects primarily through its role in RNA processing. The compound forms a cap structure at the 5’-end of RNA molecules, which is essential for RNA stability, splicing, and translation. The methyl groups enhance the binding affinity of RNA to specific proteins involved in these processes. The molecular targets include RNA polymerase II and various RNA-binding proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its triple methylation, which significantly impacts its biochemical properties and interactions. This modification is crucial for the proper functioning of snRNAs and snoRNAs, distinguishing it from other methylated guanosines .

Properties

Molecular Formula

C13H21N5O5

Molecular Weight

327.34 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1,8-dihydropurin-6-one

InChI

InChI=1S/C13H21N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h6,8-9,12,19-21H,4-5H2,1-3H3,(H,14,15,22)/t6-,8-,9-,12-/m1/s1

InChI Key

JUBUPYACMNURIO-WOUKDFQISA-N

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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